molecular formula C21H30O4 B14009260 17-Hydroxypregnane-3,11,20-trione CAS No. 1923-68-8

17-Hydroxypregnane-3,11,20-trione

Katalognummer: B14009260
CAS-Nummer: 1923-68-8
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: QFXXVTGREOEPLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.461 g/mol . It is a derivative of pregnane, a naturally occurring steroid, and is characterized by the presence of three ketone groups at positions 3, 11, and 20, and a hydroxyl group at position 17.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route involves the oxidation of pregnane derivatives to introduce the ketone groups at the desired positions. This can be achieved using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidation reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as hydroxylated or carboxylated steroids .

Wissenschaftliche Forschungsanwendungen

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as anti-inflammatory and anti-proliferative actions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of three ketone groups and a hydroxyl group at specific positions makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

1923-68-8

Molekularformel

C21H30O4

Molekulargewicht

346.5 g/mol

IUPAC-Name

17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-16,18,25H,4-11H2,1-3H3

InChI-Schlüssel

QFXXVTGREOEPLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.